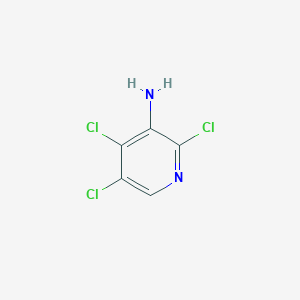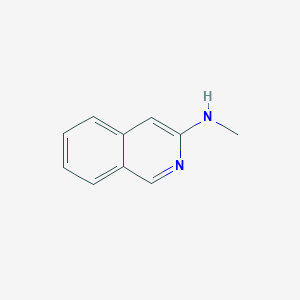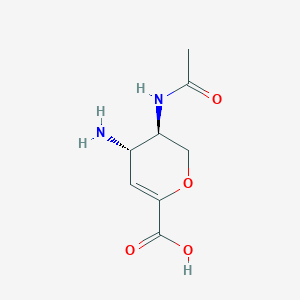
L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) is not yet fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. This leads to the disruption of DNA replication and transcription, ultimately resulting in the death of the target cells.
Efectos Bioquímicos Y Fisiológicos
L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the levels of reactive oxygen species (ROS) in cells. Additionally, L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) has been found to have antioxidant properties, which may help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) in lab experiments is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of microorganisms, making it a useful tool for studying the mechanisms of bacterial and viral infections. Additionally, L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) is relatively easy to synthesize and has low toxicity, making it a safe and cost-effective option for lab experiments.
However, one of the main limitations of using L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI). One area of interest is the development of novel therapies for bacterial and viral infections. L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) has been shown to be effective against a wide range of microorganisms, and further research may lead to the development of new antimicrobial agents based on its structure.
Another potential area of research is the development of new cancer therapies. L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) has been found to be effective in treating various types of cancer, and further research may lead to the development of new anticancer drugs based on its mechanism of action.
Finally, there is also potential for research on the use of L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) in other areas, such as the development of new materials or the synthesis of other chemical compounds. Its unique structure and properties make it a promising candidate for further research in a variety of fields.
Métodos De Síntesis
L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) can be synthesized by the condensation of L-threo-hex-2-enonic acid with N-acetylglycosylamine. The reaction is catalyzed by a Lewis acid such as boron trifluoride etherate. The resulting product is then treated with sodium borohydride to reduce the imine group, yielding L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI).
Aplicaciones Científicas De Investigación
L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit antibacterial, antiviral, and anticancer activities. It has also been shown to inhibit the growth of various microorganisms, including Mycobacterium tuberculosis, Helicobacter pylori, and Staphylococcus aureus. Additionally, L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) has been found to be effective in treating various types of cancer, including breast cancer, lung cancer, and colon cancer.
Propiedades
Número CAS |
166830-64-4 |
|---|---|
Nombre del producto |
L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy-(9CI) |
Fórmula molecular |
C8H12N2O4 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
(3R,4S)-3-acetamido-4-amino-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C8H12N2O4/c1-4(11)10-6-3-14-7(8(12)13)2-5(6)9/h2,5-6H,3,9H2,1H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 |
Clave InChI |
UQABNSRRVVDFPV-WDSKDSINSA-N |
SMILES isomérico |
CC(=O)N[C@H]1COC(=C[C@@H]1N)C(=O)O |
SMILES |
CC(=O)NC1COC(=CC1N)C(=O)O |
SMILES canónico |
CC(=O)NC1COC(=CC1N)C(=O)O |
Sinónimos |
L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



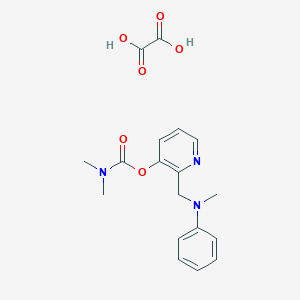
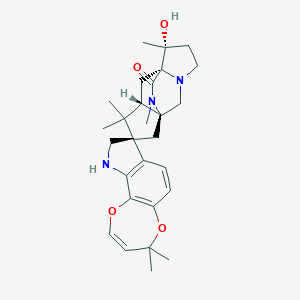
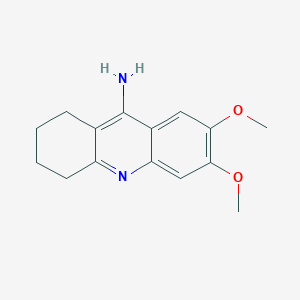
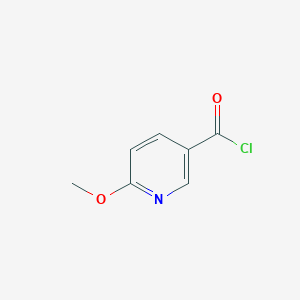
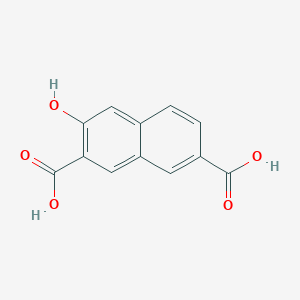
![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)
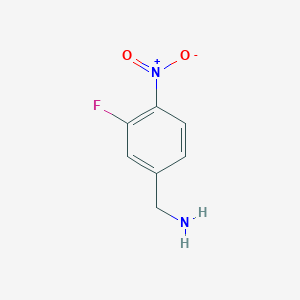


![Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B64755.png)


